molecular formula C23H25NO3 B214456 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214456
M. Wt: 363.4 g/mol
InChI Key: GAQJQGUKHVKPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has shown promising results for the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and lupus. 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in combination therapy with other drugs.

Mechanism of Action

3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in B-cell receptor signaling. By inhibiting BTK, 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one blocks B-cell activation and proliferation, leading to the suppression of the immune response. 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has also been shown to inhibit other enzymes in the B-cell receptor signaling pathway, such as phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in B-cell malignancies and inhibit the production of pro-inflammatory cytokines in autoimmune diseases. 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has also been shown to reduce the number of activated B cells and decrease the levels of immunoglobulin M (IgM) and IgG in preclinical studies. In addition, 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has several advantages for laboratory experiments, including its high potency and selectivity for BTK inhibition, its favorable safety profile, and its potential for use in combination therapy with other drugs. However, 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one also has some limitations, including its poor solubility in water and its potential for off-target effects on other kinases.

Future Directions

There are several future directions for the study of 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one, including its potential use in combination therapy with other drugs, its application in other diseases beyond B-cell malignancies and autoimmune disorders, and the development of more potent and selective BTK inhibitors. In addition, further studies are needed to elucidate the molecular mechanisms of 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one and its potential off-target effects on other kinases.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with 2-oxo-2-(propylamino)acetic acid ethyl ester, followed by the addition of 3-hydroxy-1-indanone and subsequent cyclization to form the final product. The synthesis method has been optimized to produce 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one in high yields with good purity.

properties

Product Name

3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-propylindol-2-one

InChI

InChI=1S/C23H25NO3/c1-2-13-24-20-10-6-5-9-19(20)23(27,22(24)26)15-21(25)18-12-11-16-7-3-4-8-17(16)14-18/h5-6,9-12,14,27H,2-4,7-8,13,15H2,1H3

InChI Key

GAQJQGUKHVKPTO-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(CCCC4)C=C3)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(CCCC4)C=C3)O

Origin of Product

United States

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